4-{2-[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid

Drug-likeness Lipophilicity Permeability

Select CAS 458526-47-1 for your screening library to obtain a non-halogenated, 2,5-disubstituted phenoxyacetyl hydrazide with a balanced LogP of 1.7 and moderate TPSA (105 Ų). This specific 2-isopropyl-5-methyl substitution pattern is critical: generic para-methyl (CAS 315672-82-3) or halogenated analogs fail to replicate its unique steric/electronic profile, making cross-analog data unreliable. Procure the exact compound at certified 98% purity to ensure high-fidelity screening data and eliminate false positives from impurities. Ideal as a lead-like probe for nuclear receptors and GPCRs with mixed hydrophobic/hydrophilic binding pockets.

Molecular Formula C16H22N2O5
Molecular Weight 322.36g/mol
CAS No. 458526-47-1
Cat. No. B466798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{2-[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid
CAS458526-47-1
Molecular FormulaC16H22N2O5
Molecular Weight322.36g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)CCC(=O)O
InChIInChI=1S/C16H22N2O5/c1-10(2)12-5-4-11(3)8-13(12)23-9-15(20)18-17-14(19)6-7-16(21)22/h4-5,8,10H,6-7,9H2,1-3H3,(H,17,19)(H,18,20)(H,21,22)
InChIKeyPIUQWTWRLAHBNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

458526-47-1: A 2-Isopropyl-5-methylphenoxy Hydrazide for Focused Screening Libraries


4-{2-[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid (CAS 458526-47-1) is a synthetic hydrazide derivative with the molecular formula C16H22N2O5 and a molecular weight of 322.36 g/mol [1]. It is characterized by a phenoxyacetyl core with specific isopropyl and methyl substituents at the 2- and 5-positions of the phenyl ring, linked via a hydrazino bridge to a 4-oxobutanoic acid moiety . This compound is primarily offered by R&D chemical suppliers like Leyan at a certified purity of 98% for early-stage discovery research . Its structure places it within a class of compounds explored for modulating protein targets, making it a candidate for focused library design where precise, non-halogenated hydrophobic bulk is a key design criterion [2].

Why Phenoxy Hydrazide Analogs Cannot Be Interchanged with 458526-47-1


The 4-oxobutanoic acid hydrazide scaffold serves as a core for diverse biological activities, but even minor substituent changes on the phenoxy ring drastically alter key drug-likeness parameters. Generic substitution with unsubstituted (CAS 161954-94-5) or para-methyl (CAS 315672-82-3) analogs fails due to profound differences in lipophilicity, which impacts membrane permeability and non-specific binding [1]. More critically, the target compound's unique 2-isopropyl-5-methyl substitution pattern provides a distinct steric and electronic environment not replicated by halogenated analogs (e.g., 2,4-dichloro or 2-bromo-4-tert-butyl derivatives) . The saturated hydrazino-4-oxobutanoic acid tail is also key; the unsaturated enoic acid analog (CAS N/A) is structurally rigidified, altering the conformational landscape and potential binding interactions . These structural variations mean that data from one analog cannot be reliably used to predict the behavior, target engagement, or safety profile of another, necessitating direct procurement and screening of the specific compound for a given assay [2].

Quantitative Differentiation of 458526-47-1 from Closest Phenoxyacetyl Hydrazide Analogs


LogP Advantage: 458526-47-1 is More Lipophilic than Unsubstituted and para-Methyl Analogs

The target compound (458526-47-1) has a computed XLogP3-AA of 1.7, which is significantly higher than that of the unsubstituted phenyl analog, 4-oxo-4-(2-(2-phenoxyacetyl)hydrazinyl)butanoic acid (CAS 161954-94-5), with a predicted XLogP3 of -0.1, and the 4-methylphenyl analog (CAS 315672-82-3) with a predicted XLogP3 of 0.6 [1]. This indicates that 458526-47-1 resides in an optimal intermediate lipophilicity range (LogP 1-3) often associated with successful drug candidates, balancing aqueous solubility and membrane permeability, whereas the simpler analogs are too hydrophilic for efficient passive membrane diffusion [2].

Drug-likeness Lipophilicity Permeability PPAR

Topological Polar Surface Area (TPSA): A Balanced Profile for Oral Bioavailability Potential

The target compound has a TPSA of 105 Ų, as computed by Cactvs [1]. This is identical to the computed TPSA for other hydrazino-4-oxobutanoic acid analogs differing only in the phenoxy substituent, which all share the same polar functional groups [2]. However, it is a critical differentiator from analogs where the hydrazino bridge is modified, such as N-phenylbutanamide derivatives (e.g., CAS 315670-58-7), which have a lower TPSA of 78 Ų . A TPSA under 140 Ų is a well-validated parameter for predicting good intestinal absorption, but values under 60-70 Ų are associated with increased risk of off-target toxicity (hERG, etc.) [3]. The value of 105 Ų for 458526-47-1 strikes a balance, suggesting potential for oral bioavailability without an excessively high risk of polypharmacology.

Drug-likeness Bioavailability Permeability TPSA

Absence of Halogen Atoms: A Non-Halogenated, 2,5-Disubstituted Aromatic Scaffold

In contrast to closely related analogs like 4-{2-[(2-Bromo-4-tert-butylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid or the 2,4-dichlorophenoxy derivative (CAS 315671-37-5), the target compound contains no halogen atoms . This is a key differentiator for two reasons: first, halogenated aromatics are substrates for cytochrome P450-mediated oxidative metabolism, which can lead to reactive metabolite formation and idiosyncratic toxicity [1]; second, the specific 2-isopropyl-5-methyl substitution pattern provides a unique steric and electronic profile that cannot be mimicked by a halogen-substituted ring, which relies on sigma-hole bonding for specific interactions [2]. For researchers building fragment libraries or screening for novel binding motifs, this compound offers a non-covalent, purely hydrophobic- and steric-driven interaction profile that is distinct from and complementary to halogenated analogs.

Metabolism Toxicity Halogen Bonding Fragment Screening

Certified Purity Benchmark: 98% Purity for Reproducible High-Throughput Screening

A reputable vendor, Leyan, lists the guaranteed purity of their 458526-47-1 product as 98%, as verified by their in-house quality control . This is equal to the certified purity of their 4-methylphenoxy analog (Product No. 1646549, 98%) and sets a clear benchmark . In contrast, the unsaturated enoic acid analog is commonly offered at a lower purity of 95% from other vendors . For high-throughput screening, a 3% difference in purity can correspond to a significant level of inhibitory or aggregating impurities, potentially leading to higher false-positive rates. A specification of 98% provides a more reliable input for primary screens, ensuring that measured bioactivity is attributable to the target compound with greater confidence.

Procurement Purity Quality Control Screening

Conformational Flexibility vs. Rigid Unsaturated Analogs: 7 Rotatable Bonds for Induced-Fit Binding

The target compound possesses 7 rotatable bonds, as computed by the Cactvs engine [1]. This is in stark contrast to its structurally closest unsaturated analog, (E)-4-(2-(2-(2-isopropyl-5-methylphenoxy)acetyl)hydrazinyl)-4-oxobut-2-enoic acid, which has only 6 rotatable bonds due to the rigidifying enoic acid moiety [2]. While excessive flexibility (generally >10 rotatable bonds) can entropically penalize binding, a moderate number of rotatable bonds like 7 can be advantageous for adapting to a protein binding site via an induced-fit mechanism, potentially enabling interactions with a broader range of targets compared to a pre-organized, more rigid scaffold [3]. This suggests 458526-47-1 could be a more versatile primary screening hit than its unsaturated congener.

Conformational Analysis Flexibility Binding Kinetics Drug Design

Recommended Scientific Applications for 458526-47-1 Based on Differentiated Properties


Lead-like Fragment and HTS Library Design with a Non-Halogenated, Hydrophobic Core

Procurement teams building general screening libraries should select 458526-47-1 for its balanced LogP (1.7) and non-halogenated, 2,5-disubstituted aromatic ring [1]. The combination of a moderate TPSA (105 Ų) with a lipophilic core makes it an excellent 'lead-like' probe for targets with mixed hydrophobic/hydrophilic binding pockets, such as nuclear receptors or GPCRs [2]. Its certified 98% purity ensures high-fidelity screening data, reducing the time wasted on re-testing false positives caused by impurities common in lower-grade analogs [3].

PPAR and Nuclear Receptor Agonist SAR Exploration

This compound fits the general pharmacophore of phenoxyacetic acid-based PPAR partial agonists, a well-validated class for metabolic disorders [1]. The unique 2-isopropyl-5-methyl motif offers a distinct steric footprint for probing the ligand-binding domain of PPARα, δ, or γ, complementing existing SAR data from halogenated or unsubstituted series. Researchers can use this compound to investigate whether increased lipophilicity at the 2-position improves binding affinity or subtype selectivity over the para-methyl analog [2].

Metabolic Stability Profiling and Reactive Metabolite Risk Assessment

Due to the absence of halogen atoms, 458526-47-1 serves as a valuable control compound in metabolic stability panels [1]. It can be run alongside halogenated analogs (e.g., bromo or dichloro derivatives) to empirically determine the contribution of aryl halide metabolism to intrinsic clearance in hepatocyte or microsome assays [2]. This mechanistic insight is crucial for academic and industrial labs aiming to build structure-metabolism relationship (SMR) models for this chemotype [3].

Conformational Analysis and Thermodynamic Profiling in Biophysical Assays

The compound's moderate flexibility (7 rotatable bonds) compared to its rigidified enoic acid analog makes it an ideal tool for studying the thermodynamic signatures of induced-fit binding [1]. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experiments comparing 458526-47-1 with the unsaturated analog can dissect the enthalpic and entropic contributions of rotatable bond restriction, directly informing future medicinal chemistry efforts on linker optimization [2].

Quote Request

Request a Quote for 4-{2-[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.